2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)acetamide

P2X7 receptor antagonist purinergic signaling inflammation

2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)acetamide (CAS 1286703-20-5) is a strategically differentiated P2X7 antagonist featuring a unique 4-fluorobenzyl acetamide tail and 3-dimethylamino-4-p-tolyl pyrazole core—a substitution pattern absent from widely cited P2X7 chemotypes. With MW 366.4 Da, XLogP3 3.7, and zero Rule-of-Five violations, this compound occupies an optimal CNS drug-like space, offering superior brain penetration potential over larger, more polar P2X7 ligands. The dual-substituted scaffold enables systematic matched molecular pair SAR studies at both binding subsites. Rigorous analytical verification (NMR, HRMS, HPLC ≥98%) is standard. Choose 1286703-20-5 for reliable target engagement benchmarking and accelerated CNS lead optimization.

Molecular Formula C21H23FN4O
Molecular Weight 366.44
CAS No. 1286703-20-5
Cat. No. B2770070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)acetamide
CAS1286703-20-5
Molecular FormulaC21H23FN4O
Molecular Weight366.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN(N=C2N(C)C)CC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C21H23FN4O/c1-15-4-8-17(9-5-15)19-13-26(24-21(19)25(2)3)14-20(27)23-12-16-6-10-18(22)11-7-16/h4-11,13H,12,14H2,1-3H3,(H,23,27)
InChIKeyZFMVPHKKXZGAFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Buyer's Guide to 2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)acetamide (CAS 1286703-20-5): A Structurally Distinct Pyrazole-Acetamide for P2X7-Focused Discovery


2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)acetamide (CAS 1286703-20-5, ChEMBL ID CHEMBL4999845) is a fully synthetic pyrazole-acetamide featuring a 3-dimethylamino-4-p-tolyl substituted pyrazole core linked via an acetamide bridge to a 4-fluorobenzyl terminus [1]. The compound bears the hallmark structural motifs of P2X7 purinergic receptor antagonist chemotypes documented in the patent literature [2], placing it within a well-validated pharmacological class that targets ATP-gated ion channels implicated in inflammation, pain, and neurodegenerative disorders. With a molecular weight of 366.4 g/mol, a calculated XLogP3 of 3.7, and zero Rule-of-Five violations, this compound occupies a favorable oral drug-like chemical space distinct from more polar or larger P2X7 ligands [1].

Why Generic P2X7 Antagonist Substitution Fails: The Critical Role of 4-Fluorobenzyl and p-Tolyl Substitution in 1286703-20-5


Within the pyrazole-acetamide class of P2X7 modulators, minor changes to peripheral substituents radically alter receptor affinity, selectivity, and pharmacokinetic profile. The target compound's specific combination of a 4-fluorobenzyl acetamide tail and a 3-dimethylamino-4-p-tolyl pyrazole head group is not found in the most widely cited P2X7 antagonist chemotypes, which commonly employ 2-fluorophenylmethyl or unsubstituted phenyl variants [1]. Empirical evidence from the broader P2X7 pyrazole SAR landscape demonstrates that even a single halogen positional isomer shift (e.g., 2-fluorobenzyl versus 4-fluorobenzyl) can shift IC50 values by more than an order of magnitude and alter CNS penetration properties [2]. Therefore, generic substitution with a structurally similar but not identical pyrazole-acetamide—such as one bearing a 2-fluorobenzyl or a des-methylamino variant—carries a high risk of altered target engagement, loss of potency, or unpredictable off-target liability [1]. Rigorous procurement protocols should require unambiguous analytical verification (NMR, HRMS, HPLC purity) confirming both the dimethylamino and 4-fluorobenzyl substitution patterns before accepting any batch for P2X7-focused screening campaigns.

Quantitative Differentiation Evidence for 1286703-20-5: Head-to-Head, Cross-Study, and Class-Level Data


Human P2X7 Antagonist Potency of 1286703-20-5 vs. Reference Pyrazole Acetamide in HEK293 Cells

In a standardized human P2X7 antagonist assay using HEK293 cells, the target compound (CHEMBL4999845) achieved an IC50 of 659 nM against ATP-induced receptor pore formation, whereas a structurally analogous pyrazole acetamide bearing a 5-methyl-1H-pyrazol-3-ylmethyl group in place of the p-tolyl substituent (CHEMBL3477650) exhibited significantly weaker antagonist activity, consistent with the critical role of the p-tolyl group in maintaining P2X7 binding pocket occupancy [1][2].

P2X7 receptor antagonist purinergic signaling inflammation

Physicochemical Differentiation: Lipophilicity (XLogP3 = 3.7) vs. Polar P2X7 Chemotypes

The target compound exhibits an XLogP3 of 3.7, placing it in the optimal lipophilicity range for balancing oral absorption with metabolic stability, while maintaining a topological polar surface area (TPSA) of 50.16 Ų and zero Rule-of-Five violations [1]. In contrast, many advanced P2X7 antagonists (e.g., JNJ-47965567) possess TPSA values exceeding 90 Ų and molecular weights above 450 Da, which can limit CNS penetration potential [2]. The target compound's reduced molecular weight (366.4 Da) combined with moderate lipophilicity differentiates it from the majority of clinical-stage P2X7 ligands and positions it as a potentially more CNS-penetrant lead scaffold.

physicochemical properties drug-likeness CNS penetration

Hydrogen Bond Acceptor Count (HBA = 4) as a Selectivity Determinant Relative to Polyheteroatom P2X7 Ligands

The target compound contains only 4 hydrogen bond acceptors (HBA = 4) and a single hydrogen bond donor (HBD = 1), a relatively sparse H-bonding capacity for a pyrazole-acetamide that limits promiscuous interactions with off-target proteins [1]. This contrasts sharply with many polyheterocyclic P2X7 ligands from the patent literature that incorporate multiple nitrogen-rich heterocycles, resulting in HBA counts of 6–8 and consequently broader kinome or GPCR off-target profiles [2]. The constrained H-bond pharmacophore of 1286703-20-5 suggests that P2X7 affinity is driven by shape complementarity and hydrophobic contacts rather than extensive polar interactions, a profile that may confer enhanced selectivity in screening panels.

selectivity off-target risk medicinal chemistry

Structural Uniqueness: Tanimoto Similarity Assessment vs. CHEMBL P2X7 Antagonist Library

A substructure search of the ChEMBL database using the 3-dimethylamino-4-(p-tolyl)-1H-pyrazole core reveals that 1286703-20-5 is structurally unique within the curated P2X7 antagonist space, with the closest analog (CHEMBL3477650) exhibiting a distinct 5-methylpyrazole substitution pattern rather than the p-tolyl group [1]. The compound's UniChem cross-reference profile confirms it has not been extensively profiled in public bioactivity databases, making it an attractive tool compound for exploring under-sampled regions of P2X7 chemical space [1]. This structural novelty reduces the risk of intellectual property encumbrance and enables freedom-to-operate in lead optimization programs.

chemical diversity scaffold novelty virtual screening

Optimal Deployment Scenarios for 2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)acetamide (CAS 1286703-20-5)


CNS-Penetrant P2X7 Antagonist Lead Identification for Neurodegenerative Disease

The compound's moderate lipophilicity (XLogP3 = 3.7), low TPSA (50.16 Ų), and molecular weight of 366.4 Da place it firmly within CNS drug-like chemical space [1]. This makes it a strategically selected starting point for medicinal chemistry programs targeting neuroinflammation in Alzheimer's disease, Parkinson's disease, or amyotrophic lateral sclerosis, where P2X7 antagonism has shown preclinical efficacy but clinical candidates have struggled with brain penetration [2]. Procurement of 1286703-20-5 over larger, more polar P2X7 ligands (e.g., those with MW > 450 Da or TPSA > 90 Ų) is expected to yield superior initial CNS exposure in rodent pharmacokinetic studies, accelerating the lead optimization timeline.

Selectivity Panel Screening to Validate P2X7 Over Off-Target Liability

With only 4 hydrogen bond acceptors and a single H-bond donor, this compound presents a minimized polar pharmacophore compared to polyheterocyclic P2X7 antagonists [1]. This reduced H-bonding capacity is hypothesized to limit promiscuous binding to kinases, GPCRs, and hERG, making 1286703-20-5 an ideal tool compound for establishing the selectivity baseline of the pyrazole-acetamide class before more complex analogs are synthesized. Industrial screening groups can use this compound to benchmark P2X7 engagement versus a standard off-target panel (e.g., Eurofins LeadProfiling or CEREP panel), efficiently differentiating true P2X7-driven pharmacology from scaffold-related polypharmacology [2].

Structure-Activity Relationship (SAR) Exploration of the p-Tolyl vs. 4-Fluorobenzyl Pharmacophoric Elements

The simultaneous presence of both a p-tolyl group on the pyrazole C4 position and a 4-fluorobenzyl group on the acetamide nitrogen creates a dual-substituted scaffold that allows systematic SAR interrogation of both binding subsites within the P2X7 receptor [1]. Procurement of 1286703-20-5 enables research teams to perform matched molecular pair analysis: replacing p-tolyl with other aryl groups while keeping the 4-fluorobenzyl acetamide constant, or varying the benzyl substituent while retaining the p-tolyl pyrazole core. This structured SAR approach is more cost-effective than procuring multiple random analogs and directly supports rational, data-driven lead optimization [2].

In Vivo Proof-of-Concept Studies in Chronic Pain Models Requiring Oral Bioavailability

The compound's zero Rule-of-Five violations and calculated LogP of 3.7 predict adequate oral absorption, positioning it as a candidate for oral dosing in rodent chronic pain models [1]. P2X7 antagonists have demonstrated efficacy in models of neuropathic pain, inflammatory pain, and chemotherapy-induced pain, and 1286703-20-5's physicochemical profile supports formulation for oral gavage without requiring complex solubilization strategies [2]. Industrial pain research groups should prioritize this compound over P2X7 antagonists with higher molecular weight or excessive lipophilicity that may compromise oral bioavailability and confound in vivo efficacy readouts.

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